molecular formula C11H15N3OS B3832906 p-Isopropoxybenzaldehyde 3-thiosemicarbazone CAS No. 20718-93-8

p-Isopropoxybenzaldehyde 3-thiosemicarbazone

Cat. No.: B3832906
CAS No.: 20718-93-8
M. Wt: 237.32 g/mol
InChI Key: VSHYCEDNTUAAAQ-NTUHNPAUSA-N
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Description

p-Isopropoxybenzaldehyde 3-thiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropoxybenzaldehyde 3-thiosemicarbazone typically involves the reaction of p-Isopropoxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Isopropoxybenzaldehyde 3-thiosemicarbazone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiosemicarbazones.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Chemistry: p-Isopropoxybenzaldehyde 3-thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic and electronic properties.

Biology: The compound exhibits significant biological activity, including anticancer and antimicrobial effects. It has been evaluated for its cytotoxicity against various cancer cell lines and has shown promising results .

Medicine: Due to its anticancer properties, this compound is being investigated as a potential chemotherapeutic agent. It has shown efficacy in inducing apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .

Industry: In the industrial sector, the compound is used in the synthesis of other pharmacologically active thiosemicarbazones and related derivatives.

Mechanism of Action

The mechanism of action of p-Isopropoxybenzaldehyde 3-thiosemicarbazone involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS induce oxidative stress in cancer cells, resulting in apoptosis. The compound may also inhibit specific enzymes or proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Thiochromanone-based thiosemicarbazones
  • Benzothiazepine-based thiosemicarbazones
  • 1,1-dioxo-thiochromanone-based thiosemicarbazones

Uniqueness: p-Isopropoxybenzaldehyde 3-thiosemicarbazone is unique due to its specific structural features, such as the isopropoxy group attached to the benzaldehyde moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-8(2)15-10-5-3-9(4-6-10)7-13-14-11(12)16/h3-8H,1-2H3,(H3,12,14,16)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHYCEDNTUAAAQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-93-8
Record name Benzaldehyde, p-isopropoxy-, 3-thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020718938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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